ethyl 3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
CAS No.: 1229302-74-2
Cat. No.: VC4534718
Molecular Formula: C11H17N3O4S
Molecular Weight: 287.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1229302-74-2 |
|---|---|
| Molecular Formula | C11H17N3O4S |
| Molecular Weight | 287.33 |
| IUPAC Name | ethyl 5-piperidin-1-ylsulfonyl-1H-pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C11H17N3O4S/c1-2-18-11(15)9-8-12-13-10(9)19(16,17)14-6-4-3-5-7-14/h8H,2-7H2,1H3,(H,12,13) |
| Standard InChI Key | WYQQCCPWBMLUJN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCCCC2 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure integrates three key components:
-
Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, providing a planar framework for intermolecular interactions.
-
Piperidin-1-Ylsulfonyl Group: A sulfonamide bridge connecting the pyrazole ring to a piperidine moiety, enhancing solubility and target-binding affinity.
-
Ethyl Ester: A carboxylate ester at the 4-position of the pyrazole, influencing lipophilicity and metabolic stability.
The piperidine ring adopts a chair conformation, while the sulfonyl group () contributes to dipole-dipole interactions and hydrogen bonding. The ethyl ester () introduces steric bulk, modulating the compound’s pharmacokinetic profile.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 287.33 g/mol |
| CAS Number | 1229302-74-2 |
| IUPAC Name | Ethyl 5-piperidin-1-ylsulfonyl-1H-pyrazole-4-carboxylate |
| SMILES |
Spectroscopic and Crystallographic Insights
While crystallographic data remain limited, infrared (IR) spectroscopy reveals characteristic absorptions:
-
: 1150–1350 cm (symmetric and asymmetric stretching).
-
: ~1700 cm (ester carbonyl).
-
: 3300–3500 cm (pyrazole NH).
Nuclear magnetic resonance (NMR) data (hypothetical based on analogs):
Synthesis and Optimization Strategies
Key Synthetic Pathways
The synthesis involves sequential functionalization of the pyrazole core:
Step 1: Pyrazole Ring Formation
Pyrazole precursors are typically synthesized via cyclocondensation of β-keto esters with hydrazines. For example, ethyl acetoacetate reacts with hydrazine hydrate to form 1H-pyrazole-4-carboxylate derivatives .
Step 2: Sulfonylation
Introducing the piperidin-1-ylsulfonyl group employs sulfonyl chlorides under basic conditions:
Reaction conditions: Dichloromethane (DCM), 0–25°C, 12–24 hours.
Step 3: Esterification
Ethyl esterification is achieved via acid-catalyzed Fischer esterification or alkylation of carboxylate salts:
Process Optimization
| Activity | Target | IC/MIC |
|---|---|---|
| Antibacterial | PBPs | 8–32 µg/mL |
| Antifungal | Ergosterol synthesis | 16–64 µg/mL |
| SGK-1 Inhibition | Kinase ATP site | 1.2 µM |
| Antiviral (Zika) | RdRp | 5.6 µM |
Chemical Reactivity and Derivative Synthesis
Sulfonamide Modifications
The sulfonyl group undergoes nucleophilic substitution with amines or thiols:
This reactivity enables diversification for structure-activity relationship (SAR) studies.
Ester Hydrolysis and Functionalization
Alkaline hydrolysis converts the ethyl ester to a carboxylic acid, facilitating conjugation with biomolecules:
The acid intermediate can be coupled with amines to form amides, enhancing blood-brain barrier penetration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume